molecular formula C10H15NO4S B3339041 (S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol CAS No. 51591-89-0

(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol

Cat. No. B3339041
CAS RN: 51591-89-0
M. Wt: 245.3 g/mol
InChI Key: CIAZEFCFQFQJLB-UWVGGRQHSA-N
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Description

This compound is a diol, which means it contains two alcohol (-OH) groups. It also contains an amino (-NH2) group and a methylsulfonyl group (-SO2CH3). The presence of these functional groups can significantly affect the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the alcohol, amino, and methylsulfonyl groups onto a propane backbone. This could potentially be achieved through a series of substitution and addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the alcohol, amino, and methylsulfonyl groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The alcohol groups in this compound could potentially undergo oxidation reactions to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . The amino group might participate in reactions such as amide formation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar alcohol, amino, and methylsulfonyl groups would likely make the compound soluble in polar solvents .

properties

IUPAC Name

(1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZEFCFQFQJLB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001159377
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol

CAS RN

51591-89-0
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol, (1S,2S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-1-[4-(methylsulfonyl)phenyl]-, [S-(R*,R*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001159377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol
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Record name 2-AMINO-1-(4-(METHYLSULFONYL)PHENYL)PROPANE-1,3-DIOL, (1S,2S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol
Reactant of Route 2
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol
Reactant of Route 3
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol
Reactant of Route 4
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol
Reactant of Route 5
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol
Reactant of Route 6
(S(R*,R*))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol

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